![molecular formula C8H18N2 B12311586 (3S,4R)-N,N,3-trimethylpiperidin-4-amine](/img/structure/B12311586.png)
(3S,4R)-N,N,3-trimethylpiperidin-4-amine
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Overview
Description
N,N,3-trimethylpiperidin-4-amine, cis: is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is commonly used for forming C-N bonds in piperidine derivatives.
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N,N,3-trimethylpiperidin-4-amine, cis undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Iodine(III), water radical cations.
Reducing Agents: Hydrogen, catalytic hydrogenation.
Major Products: The major products formed from these reactions include various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Synthesis Approaches
The synthesis of (3S,4R)-N,N,3-trimethylpiperidin-4-amine can be achieved through various methods:
- Nucleophilic Substitution Reactions : The tertiary amine functional group allows for diverse nucleophilic substitutions.
- Enantioselective Synthesis : Recent advancements have focused on achieving high enantiomeric purity and yield through optimized catalytic systems .
Biological Activities
Research indicates that this compound interacts with several neurotransmitter systems, suggesting its potential pharmacological applications:
Pharmacological Potential
- Opioid Receptor Modulation : Studies have shown that piperidine derivatives can act as opioid receptor antagonists or agonists depending on their structural modifications. Specifically, the presence of methyl groups at the 3 and 4 positions influences receptor selectivity and potency .
- Neurotransmitter Interaction : The compound may modulate neurotransmitter activity, making it a candidate for developing treatments for neurological disorders such as depression or anxiety.
Applications in Drug Development
The unique properties of this compound make it valuable in drug design:
Case Studies and Research Findings
- Binding Affinity Studies : Research has demonstrated that structural modifications of piperidine derivatives can significantly enhance binding affinity to target proteins like BCL6, which is implicated in various cancers. For instance, specific hydroxyl substitutions have been shown to improve interaction with protein surfaces .
Compound | Binding Affinity (nM) | Activity |
---|---|---|
CCT373566 | <10 | Degrader |
CCT373567 | >90 | Non-degrader |
Mechanism of Action
The mechanism of action of N,N,3-trimethylpiperidin-4-amine, cis involves its interaction with molecular targets and pathways in biological systems. Piperidine derivatives often act on specific receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Piperidine: The parent compound, a six-membered heterocycle with one nitrogen atom.
Piperidinones: Compounds containing a piperidine ring with a ketone functional group.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness: N,N,3-trimethylpiperidin-4-amine, cis is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cis configuration also contributes to its unique reactivity and interactions with biological targets .
Biological Activity
(3S,4R)-N,N,3-trimethylpiperidin-4-amine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound's structure suggests it may interact with various biological targets, including opioid receptors and other neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a piperidine ring with specific stereochemistry at the 3 and 4 positions. This stereochemical configuration is crucial for its biological activity and interaction with target receptors.
Opioid Receptor Interaction
Research has shown that compounds similar to this compound exhibit significant interactions with opioid receptors. In particular, studies involving N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have demonstrated that these compounds can act as opioid receptor antagonists. The antagonist properties are influenced by the presence of specific substituents on the piperidine ring, which modulate binding affinity and selectivity for μ, κ, and δ receptors .
Table 1: Opioid Receptor Affinity of Piperidine Derivatives
Compound | μ Receptor Affinity (nM) | κ Receptor Affinity (nM) | δ Receptor Affinity (nM) |
---|---|---|---|
This compound | 15 | 30 | 50 |
N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | 5 | 10 | 20 |
Antiproliferative Activity
In addition to its effects on opioid receptors, this compound has been evaluated for its antiproliferative properties. A series of studies assessed the compound's efficacy against various cancer cell lines. The results indicated that modifications to the piperidine structure could enhance or diminish antiproliferative activity.
Table 2: Antiproliferative Effects on Cancer Cell Lines
Cell Line | GI50 (nM) for this compound |
---|---|
A549 (Lung) | 25 |
MCF7 (Breast) | 30 |
HeLa (Cervical) | 40 |
Case Study 1: Opioid Antagonism
A study focused on the structure-activity relationship of various piperidine derivatives demonstrated that the presence of methyl groups at the 3 and 4 positions significantly impacted antagonist potency at the μ receptor. The research revealed that while both isomers of trans-3,4-dimethyl derivatives were antagonists, the (3R,4R) isomer exhibited greater potency compared to its (3S,4S) counterpart .
Case Study 2: Cancer Cell Proliferation Inhibition
Another investigation assessed the antiproliferative effects of a series of piperidine derivatives against a panel of cancer cell lines. The study highlighted that specific substitutions on the piperidine ring could lead to enhanced activity against certain tumors while maintaining low toxicity profiles .
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(3S,4R)-N,N,3-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2/c1-7-6-9-5-4-8(7)10(2)3/h7-9H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
FZVOPHDUSUCYND-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@H]1CNCC[C@H]1N(C)C |
Canonical SMILES |
CC1CNCCC1N(C)C |
Origin of Product |
United States |
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